N-(3-morpholinopropyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-morpholinopropyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of the morpholine ring imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholinopropyl)methanesulfonamide typically involves the reaction of 3-chloropropylmethanesulfonamide with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microchannel reactors has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(3-morpholinopropyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Acid-Base Reactions: The sulfonamide group can be deprotonated in the presence of strong bases, forming sulfonamide anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
Chemistry: N-(3-morpholinopropyl)methanesulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives. It is also employed as a protecting group for amines in various chemical reactions.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an enzyme inhibitor .
Comparison with Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): Similar in structure but used primarily as a buffering agent in biological research.
N-(3-formylphenyl)methanesulfonamide: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness: N-(3-morpholinopropyl)methanesulfonamide is unique due to its combination of a morpholine ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
88334-78-5 |
---|---|
Molecular Formula |
C8H18N2O3S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)methanesulfonamide |
InChI |
InChI=1S/C8H18N2O3S/c1-14(11,12)9-3-2-4-10-5-7-13-8-6-10/h9H,2-8H2,1H3 |
InChI Key |
JNJJEYJVEFZVFU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.